4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]-
Overview
Description
4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino] is a complex organic compound belonging to the acridine family. Acridines are known for their planar, polycyclic structures and are often used in various scientific and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino] typically involves multi-step organic reactions. One common method includes the condensation of acridine derivatives with dimethylaminophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The acridine ring can be oxidized to form acridine-N-oxide derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents are tin chloride and iron powder.
Substitution: Electrophilic substitution often uses halogens or nitration agents, while nucleophilic substitution may involve alkyl halides.
Major Products Formed:
Oxidation: Acridine-N-oxide derivatives.
Reduction: Amino derivatives of acridine.
Substitution: Halogenated or nitro-substituted acridines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves intercalation into DNA, disrupting the normal function of the genetic material. The planar structure of acridine allows it to insert between base pairs of DNA, leading to inhibition of DNA replication and transcription. This property makes it useful in studying gene expression and developing new therapeutic agents.
Molecular Targets and Pathways:
DNA Intercalation: Targets the DNA double helix, interfering with replication and transcription processes.
Enzyme Inhibition: May inhibit enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
Acridine: The parent compound with similar intercalating properties.
Quinoline: Another heterocyclic compound with applications in medicine and industry.
Phenanthridine: Similar structure and used in fluorescent probes and DNA intercalators.
Uniqueness: 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino] is unique due to its specific substitution pattern, which enhances its reactivity and binding affinity compared to its analogs. This makes it particularly valuable in targeted applications where precise interactions with biological molecules are required.
Properties
IUPAC Name |
9-[4-(dimethylamino)anilino]acridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-25(2)15-12-10-14(11-13-15)23-20-16-6-3-4-9-19(16)24-21-17(20)7-5-8-18(21)22(26)27/h3-13H,1-2H3,(H,23,24)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTGQQNYINRGQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475381 | |
Record name | 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918889-42-6 | |
Record name | 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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